molecular formula C12H17NS2 B12597694 6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione CAS No. 651043-99-1

6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione

Cat. No.: B12597694
CAS No.: 651043-99-1
M. Wt: 239.4 g/mol
InChI Key: VGONWPFYYUQEBO-UHFFFAOYSA-N
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Description

6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione is a bicyclic compound characterized by a 1-azabicyclo[3.2.0]heptane core. Key structural features include:

  • A thione group at position 2, replacing the carboxylic acid moiety common in β-lactam antibiotics.
  • A cyclohexenyl substituent at position 6, introducing steric bulk and hydrophobicity.
  • A sulfanyl (thiol) group at position 5, which may enhance reactivity toward metal ions or enzyme active sites.

Properties

CAS No.

651043-99-1

Molecular Formula

C12H17NS2

Molecular Weight

239.4 g/mol

IUPAC Name

6-(cyclohexen-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione

InChI

InChI=1S/C12H17NS2/c14-11-6-7-12(15)10(8-13(11)12)9-4-2-1-3-5-9/h4,10,15H,1-3,5-8H2

InChI Key

VGONWPFYYUQEBO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2CN3C2(CCC3=S)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione can be achieved through several methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and is highly diastereoselective, making it suitable for producing a broad range of derivatives.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of photochemistry and catalytic processes can be optimized for large-scale production, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to interact with specific enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous 1-azabicyclo[3.2.0]heptane derivatives from the evidence:

Compound Name / ID Substituents (Positions) Functional Groups Molecular Weight Key Properties / Applications Reference
6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione (Target) Cyclohexenyl (6), sulfanyl (5), thione (2) Thione, thiol, bicyclic core ~294.5 g/mol† Hypothesized enzyme inhibition N/A
Cloxacillin (Monosodium salt monohydrate) Chlorophenyl-isoxazole (6), carboxylic acid (2) β-lactam, carboxylate 475.88 g/mol Antibiotic (penicillin class)
(2S,5R,6R)-6-[(R)-2-Amino-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Phenylacetamido (6), carboxylic acid (2) β-lactam, carboxylate, dimethyl 349.40 g/mol Antibiotic (ampicillin derivative)
(5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[(2-formimidoylaminoethyl)sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid Hydroxyethyl (6), sulfanyl (3), formimidoylamino β-lactam, thioether, carboxylate ~386.4 g/mol† Hypothetical metallo-β-lactamase target
6-(5-Ethoxyhept-1-yl)bicyclo[3.3.0]octan-3-one (Synthetic analog) Ethoxyheptyl (6), ketone (3) Bicyclic ketone, ether ~266.4 g/mol† Intermediate in organic synthesis

†Calculated based on structural formula.

Key Structural and Functional Differences:

The thione group at position 2 replaces the carboxylate group common in β-lactams, altering electronic properties and reducing water solubility .

Substituent Effects: The cyclohexenyl group introduces significant hydrophobicity compared to polar side chains (e.g., phenylacetamido in ampicillin ), which may enhance membrane permeability but reduce aqueous stability.

Synthetic Accessibility :

  • Bicyclo[3.2.0]heptane derivatives are often synthesized via ketene-based cycloadditions (e.g., dichloroketene reactions ), but the target compound’s thione and sulfanyl groups may require specialized sulfurization steps.

Pharmacological Potential:

  • The cyclohexenyl group may confer selectivity toward hydrophobic enzyme pockets, as seen in kinase inhibitors or protease modulators.

Physicochemical Properties:

  • Solubility : Reduced water solubility compared to carboxylate-containing analogs (e.g., ampicillin ) due to the thione and cyclohexenyl groups.
  • Stability : Thione groups are prone to oxidation, necessitating stabilization strategies (e.g., formulation under inert atmospheres).

Biological Activity

6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a sulfur atom, which may contribute to its reactivity and interaction with biological targets. The presence of the cyclohexene moiety is significant for its potential pharmacological properties.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For example, thiosemicarbazones and related sulfur-containing compounds have demonstrated efficacy against various bacterial strains, suggesting that 6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione may possess similar properties.

Table 1: Comparison of Antimicrobial Activities

CompoundActivity AgainstReference
Thiosemicarbazone AE. coli
Thiosemicarbazone BS. aureus
6-(Cyclohex-1-en-1-yl)-5-sulfanyl...Potentially activeCurrent findings

Analgesic Activity

The analgesic effects of bicyclic compounds have been documented in various studies. For instance, derivatives of azabicyclo compounds have shown pain-relieving properties in animal models.

Case Study: Analgesic Effects
In a study assessing the analgesic activity of related bicyclic compounds, it was found that certain derivatives exhibited significant pain relief comparable to standard analgesics. The mechanism was attributed to modulation of pain pathways involving opioid receptors.

The proposed mechanisms for the biological activity of 6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione include:

  • Interaction with Enzymes : The sulfur atom may facilitate interactions with enzymes involved in metabolic pathways.
  • Receptor Modulation : Similar compounds have been shown to modulate neurotransmitter receptors, which could explain potential analgesic effects.
  • Antioxidant Activity : Sulfur-containing compounds often exhibit antioxidant properties, which may contribute to their overall biological effects.

Research Findings

Recent studies have focused on the synthesis and evaluation of 6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione analogs to enhance its biological profile. Preliminary results suggest promising activity against specific microbial strains and potential for further development as an analgesic agent.

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